molecular formula C6H12N2 B13327106 6-Methyl-2,6-diazabicyclo[3.2.0]heptane

6-Methyl-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B13327106
M. Wt: 112.17 g/mol
InChI Key: ZWONMHVYQRHJGX-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazabicyclo[320]heptane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazabicyclo[3.2.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

6-Methyl-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazabicyclo[3.2.0]heptane: Lacks the methyl group at the 6-position.

    6,6-Dimethyl-2,6-diazabicyclo[3.2.0]heptane: Contains an additional methyl group at the 6-position.

Uniqueness

6-Methyl-2,6-diazabicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

6-methyl-2,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H12N2/c1-8-4-5-6(8)2-3-7-5/h5-7H,2-4H2,1H3

InChI Key

ZWONMHVYQRHJGX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C1CCN2

Origin of Product

United States

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